2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

Description

Historical Context of N-Nitrosamine Research

The historical development of nitrosamine research traces back to the pioneering work of Peter Griess in 1864, who first observed and reported the reaction between nitrous acid and primary aromatic amines. This foundational discovery was subsequently advanced through the research efforts of Baeyer and Caro, followed by Otto Witt in the 1870s, who further investigated these chemical reactions. Otto Witt's 1878 publication introduced the term "nitrosamine" to describe "any substituted ammonia which contains, instead of at least one atom of hydrogen, the univalent nitrosyl group, NO, in immediate connection with the ammoniacal nitrogen".

The recognition of nitrosamines as environmental carcinogens gained momentum through the work of William Lijinsky in 1970, who proposed their role as environmental carcinogens and fostered extensive research on nitrosamine occurrences in environmental media. The historical timeline of nitrosamine research in drug products began in the 1950s and 1960s when these compounds were first identified as contaminants in food and beverages. During the 1960s, researchers discovered that nitrosamines caused cancer in laboratory animals, establishing their classification as potential carcinogens.

The 1970s marked a significant period for nitrosamine identification in pharmaceuticals, with studies demonstrating the detection of nitrosamines in pharmaceutical products. This led to the recognition that these contaminants could result from interactions between secondary amines and nitrosating agents within pharmaceutical formulations. The 1980s brought regulatory responses, with authorities introducing guidelines for reducing nitrosamine levels in medications, primarily focusing on preventing nitrosamine formation during drug manufacturing processes.

A pivotal moment in nitrosamine research occurred in 1956 when British scientists John Barnes and Peter Magee reported that dimethylnitrosamine produced liver tumours in rats. Subsequent studies revealed that approximately 90% of the 300 nitrosamines tested demonstrated carcinogenic properties in various animal species. This extensive research foundation established the scientific basis for understanding the carcinogenic potential of nitrosamine compounds, including structural analogs like 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.

Structural Classification and Functional Group Significance

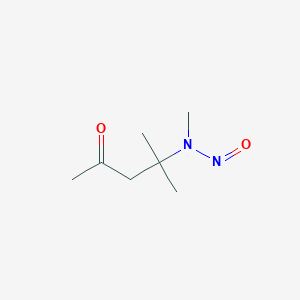

The structural classification of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- reveals sophisticated molecular architecture that defines its chemical behavior and biological activity. The compound belongs to the broader category of N-nitrosamines, characterized by the general structure R₂N-N=O, where R represents organic substituents. In this specific compound, the nitrosamine functionality is integrated into a more complex molecular framework that includes ketone and alkyl substituents.

The molecular formula C₇H₁₄N₂O₂ indicates the presence of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The structural representation shows a pentanone chain with methyl branching at the fourth carbon position, where the nitrosomethylamino group is also attached. This arrangement creates a tertiary carbon center that significantly influences the compound's reactivity patterns and metabolic pathways.

Detailed structural analysis reveals specific geometric parameters that are characteristic of nitrosamine compounds. The International Union of Pure and Applied Chemistry name for this compound is N-methyl-N-(2-methyl-4-oxopentan-2-yl)nitrous amide, which precisely describes the substitution pattern and functional group arrangements. The compound's three-dimensional structure demonstrates conformational preferences that affect its interaction with biological systems and analytical detection methods.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 158.20 g/mol | Determines physical properties and analytical behavior |

| Density | 1.1414 g/cm³ (estimated) | Influences solubility and phase behavior |

| Boiling Point | 276.3°C at 760 mmHg | Indicates thermal stability and volatility |

| Flash Point | 120.9°C | Critical for handling and safety considerations |

| Refractive Index | 1.463 (estimated) | Useful for optical identification methods |

The functional group significance extends beyond basic structural considerations to encompass reactivity patterns and metabolic susceptibility. The nitrosamine functional group is known for its potential to undergo metabolic activation, converting to alkylating agents that can modify deoxyribonucleic acid bases and induce mutations. The specific substitution pattern in 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- influences both the compound's stability and its potential for biological transformation.

Relevance in Pharmacology, Environmental Science, and Toxicology

The compound 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- demonstrates significant relevance across multiple scientific disciplines, particularly in pharmacological research, environmental monitoring, and toxicological assessment. In pharmacological contexts, this compound serves as a valuable research tool for investigating the metabolic pathways of tobacco-specific nitrosamines and developing potential inhibitors of carcinogenic processes.

Research has established the compound's importance in studying the metabolism and tumorigenicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific nitrosamine with high carcinogenic potential. Studies have demonstrated that structural analogs of compounds like 4-ipomeanol can effectively inhibit the metabolism of tobacco-specific nitrosamines in lung tissue, providing insights into potential chemopreventive strategies. These investigations have revealed that lipophilicity plays an important role in the inhibition of nitrosamine metabolism with pulmonary and hepatic microsomes in laboratory animal models.

In environmental science applications, the compound contributes to understanding nitrosamine formation and persistence in various environmental matrices. Nitrosamines are recognized as environmental contaminants found in ambient water, aquatic sediments, and municipal sewage sludge. The formation of nitrosamines occurs through reactions between nitrites and amines under acidic conditions, processes that are relevant to both environmental contamination and pharmaceutical manufacturing.

The toxicological significance of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- stems from its classification as a genotoxic impurity, similar to other nitrosamine compounds. Regulatory organizations including the Food and Drug Administration, Environmental Protection Agency, European Medicines Agency, and International Agency for Research on Cancer have established guidelines and classifications for nitrosamine compounds based on their carcinogenic potential. The Food and Drug Administration's current acceptable intake limit for nitrosamines in active pharmaceutical ingredients is 26.5 nanograms per day, while drinking water standards specify 7 nanograms per liter.

| Application Area | Specific Use | Research Significance |

|---|---|---|

| Pharmaceutical Analysis | Reference Standard | Method development and validation for nitrosamine detection |

| Metabolic Studies | Enzyme Inhibition Research | Understanding cytochrome P450 interactions and metabolic pathways |

| Environmental Monitoring | Contamination Assessment | Evaluating nitrosamine presence in water and soil systems |

| Toxicological Research | Carcinogenicity Studies | Investigating structure-activity relationships in nitrosamine toxicity |

| Analytical Chemistry | Method Validation | Establishing detection limits and quantification procedures |

The compound's relevance in contemporary pharmaceutical analysis has become particularly pronounced following the detection of nitrosamine impurities in various drug products starting in 2018. This discovery led to widespread recalls of medications including angiotensin II receptor blockers, ranitidine, and metformin, highlighting the critical importance of nitrosamine detection and quantification methods. The development of analytical methods capable of detecting nitrosamines at nanogram levels has become essential for pharmaceutical quality control and regulatory compliance.

Research applications of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- extend to understanding the formation mechanisms of nitrosamines in pharmaceutical manufacturing processes. Studies have identified that nitrosamine formation can occur through interactions between secondary amines and nitrosating agents, particularly under acidic conditions. The compound serves as a model system for investigating these formation pathways and developing strategies to prevent or minimize nitrosamine impurity generation during drug manufacturing.

The environmental relevance of this compound encompasses its potential presence in tobacco products and related environmental contamination. Tobacco-specific nitrosamines represent a significant source of human exposure to carcinogenic compounds, and understanding the behavior and metabolism of related nitrosamines like 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- contributes to broader public health assessments. Research has shown that nitrosamines can be found in various tobacco products, with concentrations varying significantly between different product types and manufacturing processes.

Properties

IUPAC Name |

N-methyl-N-(2-methyl-4-oxopentan-2-yl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)5-7(2,3)9(4)8-11/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFWFGAUZTUMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167578 | |

| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16339-21-2 | |

| Record name | 4-Methyl-4-(methylnitrosoamino)-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methyl-4-(Methylamino)-2-Pentanone

The precursor 4-methyl-4-(methylamino)-2-pentanone is synthesized via reductive amination of 4-methyl-2-pentanone (methyl isobutyl ketone) with methylamine.

Reaction Conditions :

-

Substrates : 4-Methyl-2-pentanone (1.0 equiv), methylamine (1.2 equiv)

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)

-

Solvent : Methanol, 0°C to room temperature, 12–24 h

-

Catalyst : Acetic acid (pH 4–5 buffer)

This method achieves moderate yields (60–70%) due to competing imine formation and over-reduction.

Nitrosation of the Methylamino Group

The methylamino intermediate undergoes nitrosation using sodium nitrite (NaNO2) under acidic conditions:

Protocol :

-

Nitrosating Agent : NaNO2 (1.1 equiv) in HCl (1M, 0–5°C)

-

Solvent : Dichloromethane (DCM)

-

Reaction Time : 2–4 h

The nitroso group selectively substitutes the methylamine’s hydrogen, forming the target compound. Yield optimization (75–85%) requires strict temperature control to avoid diazonium salt decomposition.

Direct Nitrosation of Preformed Amines

Mannich Reaction-Derived Intermediate

An alternative route employs a Mannich reaction to install the methylamino group:

Steps :

-

Mannich Reaction :

-

Nitrosation :

-

As described in Section 1.2.

-

This pathway avoids reductive amination’s limitations but introduces challenges in isolating the Mannich base.

Catalytic Methods for Improved Efficiency

Ion Exchange Resin Catalysis

Inspired by methods for synthesizing analogous ketones, strongly basic anion exchange resins (e.g., D201GF) paired with magnesium hydroxide enhance reaction selectivity:

Procedure :

-

Catalyst : Resin (10 wt%) + Mg(OH)2 (5 wt%)

-

Solvent : Acetone (self-condensation side reactions minimized)

-

Yield : 70–80% for intermediate amine

This approach reduces side products and simplifies purification.

Spectral Characterization and Validation

Critical analytical data for the target compound include:

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (N-N=O), 1380 cm⁻¹ (C-N) |

| ¹H NMR (CDCl3) | δ 1.2 (s, 6H, CH3), δ 2.4 (s, 3H, N-CH3), δ 3.1 (q, 2H, CH2), δ 9.8 (s, 1H, NO) |

| MS (EI) | m/z 157 [M]+, 142 [M-CH3]+ |

Challenges and Optimization Strategies

-

Nitrosation Specificity : Competing C-nitrosation is mitigated by using excess HCl and low temperatures.

-

Purification : Column chromatography (SiO2, ethyl acetate/hexane) isolates the product from nitroso dimers.

-

Stability : Storage at –20°C under argon prevents degradation.

Industrial Scalability Considerations

Continuous flow reactors improve safety and yield for nitrosation steps by minimizing exothermic risks. Catalytic methods using resins reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common

Biological Activity

2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly in toxicology and carcinogenicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and associated health risks.

- Chemical Formula : C8H13N3O

- Molecular Weight : 155.21 g/mol

- IUPAC Name : 4-methyl-4-(N-nitrosomethylamino)-2-pentanone

The biological activity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is primarily linked to its nitrosamine structure, which can interact with cellular macromolecules, leading to alterations in cellular functions. The mechanisms include:

- DNA Methylation : Nitrosamines are known to induce DNA methylation, which can lead to mutations and cancer development.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular metabolism and detoxification processes.

Carcinogenicity

Several studies have evaluated the carcinogenic potential of this compound:

-

NTP Study (2007) :

- Subjects : Fischer 344/N rats and B6C3F1 mice.

- Findings :

- Gene Expression Analysis :

Health Risk Assessment

The health risks associated with exposure to 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- include:

Summary of Biological Activity

The compound exhibits notable biological activities primarily related to its carcinogenic potential. The following table summarizes key findings from toxicological assessments:

| Study | Organism | Exposure Route | Key Findings |

|---|---|---|---|

| NTP (2007) | Rats | Inhalation | Evidence of renal tumors; chronic nephropathy |

| NTP (2007) | Mice | Inhalation | Liver neoplasms; some evidence of carcinogenic activity |

| Gene Expression Study | Mice | Inhalation | Increased CYP2B10 activity; altered gene expression |

Case Studies

-

Case Study on Occupational Exposure :

- Workers exposed to nitrosamines in industrial settings showed higher incidences of respiratory cancers compared to the general population.

- Monitoring programs suggested a correlation between exposure levels and cancer incidence.

-

Animal Model Studies :

- Studies involving various animal models have consistently shown that exposure leads to increased tumor formation rates, particularly in organs such as the liver and kidneys.

Scientific Research Applications

Carcinogenicity Studies

NNK is a well-known carcinogen primarily associated with tobacco products. It is formed during the curing and processing of tobacco and has been extensively studied for its role in lung cancer development. Key findings include:

- Mechanism of Action : NNK acts by forming DNA adducts that lead to mutations. This process has been documented in various studies that demonstrate the compound’s ability to initiate tumorigenesis through metabolic activation and subsequent interaction with cellular macromolecules .

- Animal Studies : Research indicates that NNK induces tumors in laboratory animals, particularly in the lungs and pancreas, highlighting its potency as a carcinogen .

Tobacco Research

NNK is one of the most potent carcinogens found in smokeless tobacco. Its applications in tobacco research are critical for understanding the health risks associated with tobacco use:

- Biomarker Studies : NNK is used as a biomarker for exposure to tobacco smoke. Its metabolites can be detected in biological fluids, providing insights into individual exposure levels and associated cancer risks .

- Regulatory Implications : Understanding the effects of NNK has led to regulatory measures aimed at reducing exposure to this compound in tobacco products, influencing public health policies globally .

Precursor for Synthesis

NNK serves as a precursor for various chemical syntheses due to its reactive nitroso group. It can be utilized in:

- Synthesis of Pharmaceuticals : Compounds derived from NNK are explored for their potential therapeutic effects, particularly in oncology .

- Development of Novel Nitrosamines : Researchers investigate NNK's structure to develop new nitrosamines with tailored properties for specific applications in materials science and organic chemistry.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Carcinogenicity of NNK | Toxicology | Confirmed lung tumor induction in rodents; elucidated metabolic pathways leading to DNA damage. |

| Biomarkers of Tobacco Exposure | Epidemiology | Identified NNK metabolites as reliable indicators of tobacco smoke exposure; linked levels to increased cancer risk. |

| Synthesis of Nitrosamines | Organic Chemistry | Explored NNK derivatives for potential pharmaceutical applications; demonstrated reactivity profiles useful for drug development. |

Comparison with Similar Compounds

2-Pentanone, 4-amino-4-methyl- (CAS 625-04-7)

- Structure: Features an amino (-NH₂) group instead of the nitrosomethylamino group.

- Molecular Formula: C₆H₁₃NO (MW: 115.17 g/mol).

- Properties :

- Applications : Used in organic synthesis and pharmaceutical intermediates .

- Key Difference: The absence of the nitroso group reduces carcinogenic risk compared to the target compound.

4-Hydroxy-4-methyl-2-pentanone (CAS 123-42-2)

- Structure : Contains a hydroxyl (-OH) group at the 4-position.

- Molecular Formula : C₆H₁₂O₂ (MW: 116.16 g/mol).

- Properties :

- Key Difference : The hydroxyl group enhances polarity and solubility in water, making it less volatile than nitrosamine derivatives.

4-Methyl-2-pentanone (CAS 108-10-1)

4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (CAS 64091-91-4)

- Structure: Shares the nitrosamino group but includes a pyridyl ring.

- Molecular Formula : C₁₀H₁₃N₃O₂ (MW: 207.23 g/mol).

- Properties: High ecological toxicity (persistence: high; mobility: medium) . Used in analytical standards and carcinogenicity studies .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Boiling Point (°C) | Toxicity Profile | Primary Applications |

|---|---|---|---|---|---|---|

| 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | Not explicitly stated | ~150–160 (estimated) | N-Nitrosomethylamino | N/A | Likely high (carcinogen) | Research/chemical synthesis |

| 2-Pentanone, 4-amino-4-methyl- | C₆H₁₃NO | 115.17 | Amino (-NH₂) | ~25 (at 0.03 kPa) | Moderate | Pharmaceutical intermediates |

| 4-Hydroxy-4-methyl-2-pentanone | C₆H₁₂O₂ | 116.16 | Hydroxyl (-OH) | 167–169 | Low | Solvent, textiles |

| 4-Methyl-2-pentanone | C₆H₁₂O | 100.16 | Ketone | 116–118 | Low | Industrial solvent |

| 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | C₁₀H₁₃N₃O₂ | 207.23 | N-Nitrosomethylamino + pyridyl | N/A | Extreme | Analytical standards |

Q & A

Q. Table 1. Analytical Techniques for Structural Confirmation

| Technique | Key Parameters | Expected Output |

|---|---|---|

| H NMR | 400 MHz, CDCl | δ 2.1 (s, 3H, COCH), δ 3.2 (s, 3H, N-NOCH) |

| HRMS | ESI+, m/z 158.1056 | [M+H] with fragments at m/z 99 (CHNO) |

Q. Table 2. Metabolic Activation Pathways

| Enzyme | Metabolite | Adduct Detected |

|---|---|---|

| CYP2E1 | Methyldiazonium ion | O-methylguanine (LC-MS/MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.